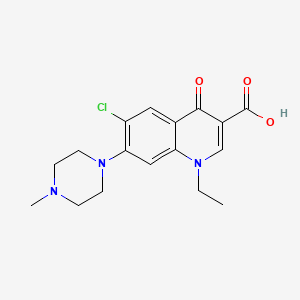
6-氯-1-乙基-7-(4-甲基哌嗪-1-基)-4-氧代-1,4-二氢喹啉-3-羧酸
概述
描述
. It is a derivative of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent.
科学研究应用
Pefloxacin impurity B is primarily used as a reference standard in pharmaceutical research and quality control to ensure the purity and efficacy of pefloxacin-containing drugs . It is also used in analytical chemistry for method development and validation. In biology and medicine, it helps in studying the pharmacokinetics and pharmacodynamics of fluoroquinolone antibiotics. Additionally, it has applications in environmental science for monitoring the presence of fluoroquinolone impurities in water sources .
准备方法
The preparation of pefloxacin impurity B involves synthetic routes that typically include the reaction of 1-ethyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylpiperazine under specific conditions . The reaction conditions often involve controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
Pefloxacin impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted quinolones .
作用机制
The mechanism of action of pefloxacin impurity B is similar to that of pefloxacin. It exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for the transcription and replication of bacterial DNA . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
相似化合物的比较
Pefloxacin impurity B can be compared with other fluoroquinolone impurities such as:
Pefloxacin impurity C: Another derivative of pefloxacin with a different substitution pattern.
Ciprofloxacin impurity A: A derivative of ciprofloxacin, another fluoroquinolone antibiotic.
Difloxacin impurity G: A derivative of difloxacin, highlighting the structural diversity within fluoroquinolone impurities.
Pefloxacin impurity B is unique due to its specific substitution pattern and its role as a reference standard in the European Pharmacopoeia .
属性
IUPAC Name |
6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAUKKRNYGBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

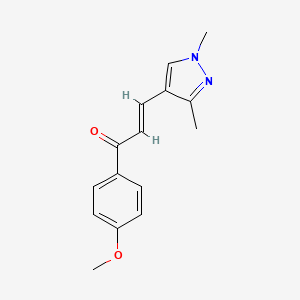
![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)
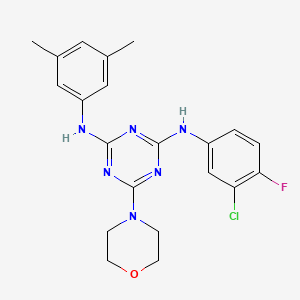
![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)
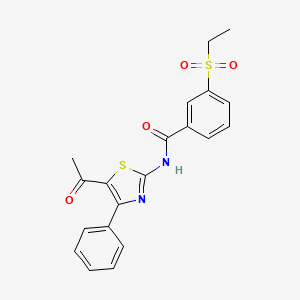

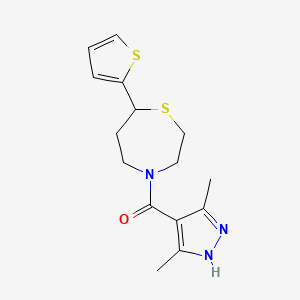
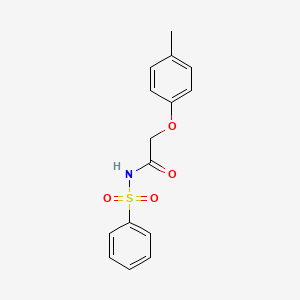
![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2778092.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2778093.png)